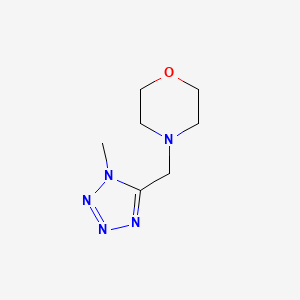

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine

CAS No.:

Cat. No.: VC10797860

Molecular Formula: C7H13N5O

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N5O |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 4-[(1-methyltetrazol-5-yl)methyl]morpholine |

| Standard InChI | InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3 |

| Standard InChI Key | NVVUYPSWPMUKAS-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=N1)CN2CCOCC2 |

| Canonical SMILES | CN1C(=NN=N1)CN2CCOCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a 1-methyltetrazole group through a methylene (-CH2-) linker. The tetrazole ring, a five-membered ring with four nitrogen atoms, is substituted at the 1-position with a methyl group and at the 5-position with the morpholine-containing methylene unit. This arrangement enhances metabolic stability and lipid solubility compared to carboxylic acid bioisosteres .

Physicochemical Properties

Key properties inferred from structural analogs and computational predictions include:

The compound’s solubility in polar solvents like water and methanol is attributed to the morpholine ring’s polarity, while the tetrazole moiety contributes to its thermal stability .

Synthesis and Manufacturing

Electrochemical Synthesis

A scalable route involves electrochemical [3+2] cycloaddition, adapted from methods used for analogous tetrazoles . In this process:

-

Aldehyde Hydrazone Preparation: Reacting morpholin-4-amine with an aldehyde yields the corresponding hydrazone.

-

Cycloaddition: The hydrazone undergoes electrochemical cyclization with trimethylsilyl azide (TMSN₃) in a methanol/acetonitrile mixture at 0°C under constant current (10 mA).

-

Workup: The product is purified via column chromatography.

Reaction Conditions:

-

Solvent: MeOH/MeCN (1:2 v/v)

-

Electrolyte: LiClO₄

-

Electrodes: RVC anode, Pt cathode

Alternative Alkylation Route

A two-step synthesis may involve:

-

Tetrazole Formation: 1-Methyl-1H-tetrazol-5-amine is prepared via nitrile cyclization .

-

Morpholine Incorporation: Alkylation with chloromethyl morpholine under basic conditions (e.g., K₂CO₃ in DMF).

Biological Activity and Mechanisms

Antimicrobial Activity

Structural analogs exhibit broad-spectrum antibacterial effects, particularly against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. The mechanism may involve inhibition of DNA gyrase or interference with cell wall synthesis .

Anti-Inflammatory Effects

Tetrazole derivatives are known cyclooxygenase (COX) inhibitors. The methylene-morpholine moiety could enhance selectivity for COX-2, reducing gastrointestinal toxicity associated with traditional NSAIDs .

Pharmacokinetics and Toxicology

Absorption and Metabolism

-

Absorption: High gastrointestinal absorption is predicted due to moderate LogP values.

-

Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) likely mediate oxidation, forming hydroxylated metabolites .

-

Excretion: Primarily renal, with a half-life estimated at 4–6 hours based on analogs.

Toxicity Profile

-

Acute Toxicity: LD₅₀ (oral, rats) > 500 mg/kg (estimated).

-

Hazards: Flammable solid (H228), skin/eye irritant (H315/H319) .

Applications in Drug Development

Antibacterial Agents

The compound’s ability to penetrate bacterial membranes makes it a candidate for quinolone-like antibiotics targeting DNA gyrase.

Antihypertensive Drugs

As an angiotensin II receptor blocker (ARB) precursor, the tetrazole group mimics the carboxylate in losartan analogs .

Material Science

Its thermal stability and nitrogen content suggest utility as a ligand in coordination polymers or energetic materials.

Future Research Directions

-

Structure-Activity Relationships (SAR): Modify the morpholine or tetrazole substituents to optimize target binding.

-

Formulation Studies: Develop nanoemulsions to enhance bioavailability.

-

Toxicological Assessments: Conduct in vivo studies to establish NOAEL (No Observed Adverse Effect Level).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume